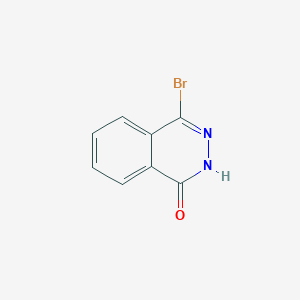

4-Bromophthalazin-1(2H)-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXVJJHOVGTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346714 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-73-4 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromophthalazin-1(2H)-one

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromophthalazin-1(2H)-one

This compound is a heterocyclic compound featuring a fused pyridazine and benzene ring system, known as a phthalazinone. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2] The strategic placement of a bromine atom at the C4 position transforms this already valuable core into a highly versatile synthetic intermediate. The carbon-bromine bond serves as a reactive handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and key chemical transformations of this compound, offering field-proven insights for researchers in drug discovery and synthetic organic chemistry.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's intrinsic properties is critical for its effective application in synthesis and research.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference |

| CAS Number | 19064-73-4 | [3] |

| Molecular Formula | C₈H₅BrN₂O | [3] |

| Molecular Weight | 225.04 g/mol | [3] |

| Appearance | Typically a solid at room temperature | [4] |

| Synonyms | 4-bromo-2H-phthalazin-1-one | [3] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [3] |

| LogP (calculated) | 1.6856 | [3] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzo- portion of the ring system would appear in the aromatic region (~7.5-8.5 ppm). The N-H proton of the lactam would appear as a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent. |

| ¹³C NMR | Aromatic carbons would appear in the ~120-140 ppm range. The carbon bearing the bromine (C4) would be shifted, and the carbonyl carbon (C1) would be significantly downfield (>160 ppm). |

| IR Spectroscopy | A prominent C=O stretch for the lactam carbonyl group is expected around 1650-1680 cm⁻¹. An N-H stretch should be visible as a broad band around 3100-3300 cm⁻¹. C-Br stretching vibrations typically appear in the fingerprint region (< 700 cm⁻¹). |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 224 and 226 (for ⁷⁹Br and ⁸¹Br isotopes). |

Part 2: Synthesis of this compound

The most direct and efficient synthesis of this compound involves the selective bromination of the parent phthalazin-1(2H)-one scaffold.[5] This approach leverages the inherent reactivity of the C4 position.

Synthetic Workflow Diagram

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 76462-38-9: 4-(4-bromophenyl)phthalazin-1(2H)-one [cymitquimica.com]

- 5. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromophthalazin-1(2H)-one: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phthalazinone Core

The phthalazin-1(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. Among the functionalized derivatives of this core, 4-Bromophthalazin-1(2H)-one (CAS Number: 19064-73-4) has emerged as a particularly valuable and versatile building block. Its strategic bromine atom serves as a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its pivotal role in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of PARP inhibitors like Olaparib.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 19064-73-4 | [7][8][9][10] |

| Molecular Formula | C₈H₅BrN₂O | [7][9][11] |

| Molecular Weight | 225.04 g/mol | [7][9] |

| Appearance | Solid | [7] |

| Melting Point | 268-271 °C | [1] |

| SMILES | O=C1NN=C(Br)C2=C1C=CC=C2 | [7][9] |

| InChI Key | DHXVJJHOVGTNDK-UHFFFAOYSA-N | [12] |

Spectral Data Interpretation

While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. The N-H proton of the lactam will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. The exact splitting pattern of the aromatic protons will depend on their coupling constants.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon (C=O) is expected to resonate in the downfield region (δ > 160 ppm). The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. The remaining six aromatic carbon signals will appear in the typical aromatic region (δ 120-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. A broad absorption corresponding to the N-H stretch of the lactam is also expected around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[9] Fragmentation patterns would likely involve the loss of CO, N₂, and Br.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common and effective methods.

Method 1: Bromination of Phthalhydrazide

This method involves the direct bromination of commercially available phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of phthalhydrazide (1 equivalent) and phosphorus pentabromide (approximately 6 equivalents) in carbon tetrabromide (as solvent) is prepared.

-

Heating: The reaction mixture is heated with stirring at 125 °C for 16 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into water.

-

Isolation: The resulting solid product is collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of diethyl ether and dichloromethane (e.g., 1:3 v/v), to afford this compound.[1]

Method 2: Selective Bromination of Phthalazin-1(2H)-one

This approach utilizes the selective bromination of the parent phthalazin-1(2H)-one at the 4-position.

Experimental Protocol:

-

Reagent Preparation: A solution of potassium tribromide (KBr₃) is prepared by dissolving potassium bromide and bromine in an acetate buffer.

-

Reaction: Phthalazin-1(2H)-one (1 equivalent) is added to the potassium tribromide solution.

-

Reaction Conditions: The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Key Transformations

The bromine atom at the 4-position of the phthalazinone ring is the key to its synthetic utility, enabling a range of important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful reaction is widely used to form carbon-carbon bonds by coupling this compound with various boronic acids or their esters. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines. This is a crucial step in the synthesis of many PARP inhibitors.[1][6]

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Under certain conditions, the bromine atom can be displaced by strong nucleophiles in a nucleophilic aromatic substitution reaction. This provides an alternative route to introduce various functional groups at the 4-position.

Applications in Drug Discovery: A Cornerstone for PARP Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5]

The Role of PARP in DNA Repair and the Concept of Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks.[6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired single-strand breaks, which are converted to lethal double-strand breaks during DNA replication. This concept is known as "synthetic lethality," where the inhibition of two DNA repair pathways simultaneously leads to cell death, while the inhibition of either pathway alone is not lethal.[6]

Caption: Simplified signaling pathway illustrating the mechanism of action of PARP inhibitors.

Synthesis of Olaparib

This compound is a crucial precursor in the multi-step synthesis of Olaparib, a clinically approved PARP inhibitor for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. The synthesis typically involves a Suzuki-Miyaura coupling to introduce a substituted phenyl ring at the 4-position, followed by further functionalization to append the piperazine-containing side chain.

Detailed Experimental Protocols

The following are illustrative, detailed protocols for key reactions involving this compound, adapted from general procedures for similar substrates.

Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 4-(4-methoxyphenyl)phthalazin-1(2H)-one.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Add a mixture of toluene (10 mL), ethanol (3 mL), and water (1 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)phthalazin-1(2H)-one.

Buchwald-Hartwig Amination of this compound with Piperazine

Objective: To synthesize 4-(piperazin-1-yl)phthalazin-1(2H)-one, a key intermediate for PARP inhibitors.

Materials:

-

This compound

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 16 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(piperazin-1-yl)phthalazin-1(2H)-one.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a testament to the power of strategic functionalization in medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, has made it an indispensable tool for the synthesis of complex, biologically active molecules. The successful development of PARP inhibitors like Olaparib, which rely on this key building block, underscores its significance in modern drug discovery. As research into novel therapeutics continues, the demand for and applications of this compound are poised to expand, further solidifying its status as a cornerstone of pharmaceutical synthesis.

References

-

PrepChem. Synthesis of 1-Bromo-phthalazin-4-one. [Link]

-

Targeted Oncology. The Mechanism of Action of Olaparib. [Link]

-

Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

-

Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Arctom. CAS NO. 19064-73-4 | this compound. [Link]

-

PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

-

ResearchGate. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

-

PubMed. Olaparib. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

Chemsigma. This compound [19064-73-4]. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubMed. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

-

PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

PubMed Central. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. [Link]

-

ResearchGate. Synthesis and behaviour of 4-arylphthalazin-1(2H)thione derivatives towards carbon and nitrogen electrophiles. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Structure Identification By 1h NMR - Structure Determination of Organic Compounds. [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

Pearson. Describe the 1H NMR spectrum you would expect for each of the fol... [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) 1H NMR [m.chemicalbook.com]

- 4. This compound - CAS:19064-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raco.cat [raco.cat]

- 11. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Physical Properties of 4-Bromophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalazin-1(2H)-one is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a derivative of the phthalazinone core, this molecule serves as a versatile scaffold for the synthesis of a wide array of compounds with potential therapeutic applications.[1] The introduction of a bromine atom at the 4-position significantly influences the molecule's electronic properties and reactivity, making it a key intermediate for further chemical modifications.[2] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, coupled with detailed methodologies for their experimental determination.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its fundamental identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4][5] |

| Synonyms | 4-bromo-2H-phthalazin-1-one | [3][5] |

| CAS Number | 19064-73-4 | [3][4][5] |

| Molecular Formula | C₈H₅BrN₂O | [3][4][5] |

| Molecular Weight | 225.04 g/mol | [3][5] |

| SMILES | O=C1NN=C(Br)C2=C1C=CC=C2 | [3] |

| InChI Key | DHXVJJHOVGTNDK-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.6856 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

The TPSA and logP values suggest that this compound possesses moderate polarity and lipophilicity, characteristics that are often sought in drug candidates for good membrane permeability. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the ring nitrogens) indicates its potential to participate in hydrogen bonding interactions, which are critical for molecular recognition in biological systems.

Experimental Physical Properties and Their Determination

Melting Point

The melting point is a critical indicator of a compound's purity and is essential for quality control. For this compound, a melting point of 273 °C has been reported by chemical suppliers.

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and other thermal transitions of a solid material.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The pan is hermetically sealed and placed in the DSC cell alongside an empty, sealed reference pan.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

Diagram: Workflow for Melting Point Determination using DSC

Caption: Workflow for Melting Point Determination using DSC.

Solubility

The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, formulation, and biological testing. This compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol (requiring heating and sonication).

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phthalazinone ring system. The chemical shifts and coupling patterns of these protons would provide information about their relative positions. The N-H proton of the lactam would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the benzene ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the lactam ring.

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.

-

C=N Stretch: A medium intensity band for the C=N bond within the heterocyclic ring is expected in the 1600-1640 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹, would be indicative of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (225.04 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity at m/z 224 and 226 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) would be a characteristic feature.

-

Fragmentation: Common fragmentation pathways could involve the loss of Br, CO, or other small neutral molecules, providing further structural information.

Crystal Structure

The determination of the three-dimensional arrangement of atoms in a crystal lattice is crucial for understanding intermolecular interactions and solid-state properties. While no specific crystal structure data for this compound has been found in the searched literature, the general methodology for its determination is well-established.

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structure is refined to obtain precise bond lengths, bond angles, and other geometric parameters.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Single-Crystal X-ray Diffraction Workflow.

Synthesis of this compound

A reported method for the synthesis of this compound involves the direct bromination of the parent compound, phthalazin-1(2H)-one.[2]

Reaction Scheme:

Phthalazin-1(2H)-one is treated with a brominating agent, such as a combination of Br₂ and KBr (forming KBr₃), in an acetate buffer to achieve selective bromination at the 4-position.[2] This method provides a direct route to the target compound.

Conclusion

This compound is a valuable building block in chemical synthesis, and a comprehensive understanding of its physical properties is essential for its effective application. This guide has summarized the available experimental and predicted data for its key physical characteristics, including its molecular identity, physicochemical properties, melting point, and solubility. Furthermore, detailed experimental protocols for the determination of these properties have been provided to aid researchers in their own characterization efforts. While specific experimental spectral and crystallographic data remain to be fully reported in the public domain, the information and methodologies presented here offer a solid foundation for scientists working with this important chemical entity.

References

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][6][7]triazines. (2022). National Institutes of Health.

- This compound. ChemScene.

- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2018). Beilstein Journal of Organic Chemistry.

- 6-Bromophthalazin-1(2H)-one. Fluorochem.

- Crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl). (2012). PubMed Central.

- Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (2023). MDPI.

- This compound. AbacipharmTech.

- This compound. Sunway Pharm Ltd.

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). PubMed Central.

- 1(2H)-Phthalazinone. PubChem.

- 6-Bromophthalazin-1(2h)-one. PubChem.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. IP-Online.

- Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016).

- 6-Bromophthalazin-1(2H)-One CAS 75884-70-7. Home Sunshine Pharma.

- Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2019). PubMed Central.

- Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. (2012). ResearchGate.012).

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound - CAS:19064-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Molecular Structure and Application of 4-Bromophthalazin-1(2H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 4-Bromophthalazin-1(2H)-one, a critical heterocyclic building block in modern medicinal chemistry. The phthalazinone core is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antihypertensive agents[1][2]. The introduction of a bromine atom at the 4-position creates a versatile synthetic handle, enabling extensive functionalization through contemporary cross-coupling methodologies. This document details the molecule's fundamental physicochemical properties, explores its lactam-lactim tautomerism, presents a robust synthetic protocol, and offers a comprehensive guide to its structural verification using NMR, IR, and mass spectrometry. Furthermore, we discuss its reactivity profile, with a focus on palladium-catalyzed reactions, and its strategic application in the synthesis of targeted therapeutics, such as PARP inhibitors[2][3].

Core Molecular Properties and Structural Analysis

This compound is a crystalline solid under standard conditions. Its core structure consists of a bicyclic phthalazinone system, which is a fusion of a benzene ring and a pyridazinone ring.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-2H-phthalazin-1-one | ChemScene[4] |

| CAS Number | 19064-73-4 | ChemScene[4] |

| Molecular Formula | C₈H₅BrN₂O | ChemScene[4] |

| Molecular Weight | 225.04 g/mol | ChemScene[4] |

| Appearance | Off-white to light yellow solid | (Typical) |

| H-Bond Acceptors | 2 | ChemScene[4] |

| H-Bond Donors | 1 | ChemScene[4] |

| LogP | 1.6856 | ChemScene[4] |

Tautomerism: The Lactam-Lactim Equilibrium

A key structural feature of phthalazinones is the potential for tautomerism between the lactam (amide) and lactim (imidic acid) forms. The lactam form is overwhelmingly favored in the solid state and in most solvent conditions, a characteristic that dictates its reactivity. The N-H proton is located on the nitrogen at position 2, and the carbonyl group (C=O) is present at position 1. This stability is crucial for its role as a reliable synthetic scaffold.

Caption: Lactam-lactim tautomerism of the 4-bromophthalazinone core.

Synthesis and Mechanistic Considerations

The preparation of this compound is efficiently achieved through the direct electrophilic bromination of the parent phthalazin-1(2H)-one. This method is advantageous due to the availability of the starting material and the regioselectivity of the reaction.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The phthalazinone ring, while containing deactivating amide character, is sufficiently activated for halogenation at the electron-rich C4 position. The use of potassium tribromide (KBr₃), formed in situ from KBr and Br₂, provides a controlled source of electrophilic bromine. The acetate buffer maintains a suitable pH to facilitate the reaction without promoting side reactions.

Experimental Protocol

This protocol is adapted from a reported methodology for the selective bromination of phthalazin-1(2H)-one.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve phthalazin-1(2H)-one (1.0 eq) in an acetate buffer solution (e.g., acetic acid and sodium acetate, pH ~4.5).

-

Reagent Preparation: In a separate beaker, prepare a solution of potassium tribromide (KBr₃) by dissolving potassium bromide (KBr, 1.1 eq) in water and slowly adding elemental bromine (Br₂, 1.1 eq) until a homogenous solution is formed.

-

Reaction Execution: Cool the flask containing the phthalazinone solution in an ice bath. Add the KBr₃ solution dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the precipitated product is collected by vacuum filtration.

-

Purification: The crude solid is washed sequentially with cold water and cold ethanol to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a crystalline solid.

Structural Elucidation and Analytical Validation

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and is particularly diagnostic for halogenated compounds.

-

Expected Molecular Ion (M⁺): The calculated molecular weight is 225.04 g/mol . Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will not show a single molecular ion peak.

-

Isotopic Pattern: A characteristic doublet of peaks will be observed for the molecular ion[5][6].

-

M⁺ peak at m/z ≈ 224 (corresponding to C₈H₅⁷⁹BrN₂O)

-

[M+2]⁺ peak at m/z ≈ 226 (corresponding to C₈H₅⁸¹BrN₂O)

-

-

Peak Intensity: The relative intensity of the M⁺ and [M+2]⁺ peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom in the molecule[5].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H bond in the lactam ring, often broadened due to hydrogen bonding in the solid state.

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ .

-

C=O (Amide I) Stretch: A very strong and sharp absorption band is expected between 1650-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum and confirms the presence of the carbonyl group in the lactam form.

-

C=N and C=C Stretches: Medium to strong absorptions in the fingerprint region, typically between 1450-1600 cm⁻¹ , correspond to the stretching vibrations of the aromatic and pyridazinone rings.

-

C-Br Stretch: A weak to medium absorption is expected in the low-frequency region, typically 500-650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

| Data Type | Predicted Chemical Shift (δ, ppm) | Rationale / Key Features |

| ¹H NMR | ~12.5 (s, 1H) | N-H Proton: Broad singlet, significantly downfield due to its acidic nature and hydrogen bonding with the solvent (DMSO). |

| ~8.3 (d, 1H) | H8 Proton: Doublet, located peri to the carbonyl group, making it the most deshielded aromatic proton. | |

| ~7.8-8.0 (m, 3H) | H5, H6, H7 Protons: Complex multiplet in the aromatic region. These protons of the fused benzene ring will exhibit characteristic coupling patterns. | |

| ¹³C NMR | ~159 | C1 (Carbonyl Carbon): Quaternary carbon, appears significantly downfield due to the attached electronegative oxygen and nitrogen atoms. |

| ~145 | C4 (Bromo-substituted Carbon): Quaternary carbon, its shift is influenced by the attached bromine and nitrogen atoms. | |

| ~125-135 | Aromatic Carbons: Multiple signals corresponding to the six carbons of the fused benzene ring (C4a, C5, C6, C7, C8, C8a). |

Reactivity and Application in Drug Development

The strategic placement of the bromine atom at the C4 position renders this compound a highly valuable intermediate for constructing molecular diversity. The C-Br bond serves as a prime reaction site for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage that is ubiquitous in pharmaceuticals[7]. This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and various heterocycles. This capability is central to the synthesis of libraries of compounds for screening in drug discovery programs.

Caption: General scheme for Buchwald-Hartwig cross-coupling.

Causality in Protocol:

-

Palladium Source (e.g., Pd₂(dba)₃): Provides the active Pd(0) catalytic species.

-

Ligand (e.g., Xantphos, BINAP): A bulky, electron-rich phosphine ligand is essential. It stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and prevents catalyst decomposition[7].

-

Base (e.g., NaOt-Bu, K₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile and driving the catalytic cycle forward.

Application in PARP Inhibitor Synthesis

One of the most significant applications of this scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies[3]. The phthalazinone core serves as a pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, binding to the active site of the PARP enzyme. This compound is a key precursor for drugs like Olaparib, where the C4 position is functionalized to introduce moieties that provide additional binding interactions and modulate the drug's pharmacokinetic properties.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategically designed molecular tool. Its stable lactam structure, coupled with the reactive C-Br bond, provides medicinal chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, structural properties, and reactivity, as detailed in this guide, is fundamental for its effective application in the accelerated discovery and development of next-generation therapeutics.

References

-

Vila, N., Besada, P., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Vila, N., Besada, P., & Terán, C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

-

Antilla, J. C., Baskin, J. M., & Barder, T. E. (2004). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 24(1), 123. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Menear, K. A., Adcock, C., Boulter, R., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

-

Gawel, K., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 14, 215-223. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. byjus.com [byjus.com]

- 4. chemscene.com [chemscene.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Bromophthalazin-1(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophthalazin-1(2H)-one is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for the synthesis of complex pharmaceutical agents, including PARP inhibitors and kinase modulators. Its strategic importance lies in the versatile reactivity of the bromine substituent, which allows for a wide array of subsequent cross-coupling reactions to build molecular complexity. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials, mechanistic underpinnings of the reactions, detailed experimental protocols, and a comparative analysis of the principal routes.

Introduction and Retrosynthetic Analysis

The phthalazinone core is a privileged scaffold in drug discovery, and the 4-bromo derivative serves as a key intermediate for introducing diverse functionalities. A sound understanding of its synthesis is therefore crucial for chemists involved in drug development. Retrosynthetically, this compound can be disconnected in two primary ways, revealing the most common starting materials for its synthesis.

The first disconnection breaks the N-N bond and the C-N bond of the hydrazone moiety, leading back to a 4-brominated phthalic acid derivative (such as 4-bromophthalic anhydride) and a hydrazine source. The second approach involves a direct functionalization of the pre-formed phthalazinone ring system, suggesting phthalazin-1(2H)-one as a direct precursor.

Figure 3: Workflow for the synthesis via direct bromination (Route B).

Expertise & Causality: The use of KBr₃ in a buffered solution is a key experimental choice. It avoids the use of harsh, strongly acidic brominating conditions that could lead to side reactions or decomposition. The acetate buffer helps to maintain a pH that is optimal for the selective electrophilic attack without protonating the phthalazinone substrate excessively, which would deactivate the ring. This method demonstrates high regioselectivity for the C4 position.

[1][2]### 4. Detailed Experimental Protocols

The following protocols are synthesized from authoritative literature sources and represent validated methods for the preparation of the title compound and its key precursor.

Protocol 1: Synthesis of 4-Bromophthalic Anhydride from Phthalic Anhydride

[3][4]1. Reaction Setup: To a suspension of phthalic anhydride (1.0 eq.) in water, slowly add sodium hydroxide (2.0 eq.) and stir until a clear solution is obtained. 2. Catalyst Addition: Add a phase transfer catalyst, such as benzyltrimethylammonium chloride (e.g., 0.025 eq.), and continue stirring. 3[4]. Bromination: Heat the reaction mixture to 45-50 °C. Add bromine (1.1-1.2 eq.) portion-wise or via a dropping funnel over a period of several hours, maintaining the temperature. The reaction is often staged, with gradual temperature increases (e.g., to 70 °C and then 80 °C) and further additions of reagents to drive the reaction to completion. 4[4]. Workup & Dehydration: After the reaction is complete (monitored by TLC or GC), cool the mixture to 0 °C. Add fuming sulfuric acid or another dehydrating agent to acidify the mixture and induce cyclization back to the anhydride. 5[3][4]. Isolation: The excess bromine is quenched with an aqueous solution of sodium bisulfite. The crude 4-bromophthalic anhydride product precipitates and can be collected by filtration. 6. Purification: The crude solid can be purified by recrystallization or vacuum distillation to yield pure 4-bromophthalic anhydride.

[3][4]#### Protocol 2: Synthesis of this compound via Direct Bromination (Route B)

[1][2]1. Reaction Setup: Dissolve phthalazin-1(2H)-one (1.0 eq.) in an acetate buffer solution (e.g., a mixture of acetic acid and sodium acetate in water). 2. Reagent Preparation: In a separate flask, prepare the brominating agent by adding bromine (Br₂) slowly to a solution of potassium bromide (KBr) in water to form potassium tribromide (KBr₃). 3. Bromination: Add the KBr₃ solution dropwise to the solution of phthalazin-1(2H)-one at room temperature with vigorous stirring. 4. Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC). 5. Isolation: The product, this compound, typically precipitates from the reaction mixture as a solid. 6. Purification: Collect the solid by filtration, wash with cold water to remove salts, and then dry. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B depends on several practical considerations. The following table summarizes the key differences to aid researchers in selecting the optimal pathway for their specific needs.

| Parameter | Route A: Cyclocondensation | Route B: Direct Bromination |

| Starting Materials | 4-Bromophthalic Anhydride, Hydrazine | Phthalazin-1(2H)-one, Bromine, KBr |

| Number of Steps | One step from 4-bromophthalic anhydride; multiple steps if starting from phthalic anhydride. | One step from phthalazin-1(2H)-one; two steps from phthalic anhydride. |

| Reagents & Conditions | Requires heating, typically in ethanol or acetic acid. | [5] Room temperature reaction in an aqueous buffer. |

| Yield | Generally high. | Reported to be efficient. |

| Regioselectivity | Not applicable; the bromine position is pre-defined by the starting material. | High selectivity for the C4 position. |

| Potential Impurities | Unreacted starting material, partially cyclized intermediates. | Over-brominated products (dibromo-), unreacted starting material. |

| Overall Assessment | Highly convergent and reliable if the brominated anhydride is readily available. | Milder conditions and excellent for direct functionalization of the pre-formed heterocycle. |

Conclusion

The synthesis of this compound is well-established, with two primary and robust strategies available to synthetic chemists. The cyclocondensation of 4-bromophthalic anhydride with hydrazine offers a direct and convergent route, ideal for large-scale synthesis where the starting anhydride is accessible. Alternatively, the direct, regioselective bromination of phthalazin-1(2H)-one provides an excellent option that utilizes milder conditions and is highly effective for laboratory-scale preparations. The choice of method will ultimately be guided by the availability of precursors, desired scale, and the specific context of the research or development program. Both routes provide reliable access to this invaluable heterocyclic building block, paving the way for the discovery of novel therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 4-bromophthalic anhydride. PrepChem.com. [Link]

-

European Patent Office. (1991). EP 0429040 A2: Process for the preparation of 4-bromophthalic anhydride. [Link]

- Google Patents. (1990).

- Google Patents. (2016). CN105399712A: Preparation method of 4-bromo phthalic anhydride.

-

Kowalska, P., et al. (2019). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 15, 2696–2705. [Link]

-

RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]

-

Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. [Link]

-

RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry. [Link]

-

Longdom Publishing. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

-

PubMed Central (PMC). (2019). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

The Phthalazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phthalazinone core, a nitrogen-containing heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to interact with a diverse array of biological targets have propelled the development of numerous therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the phthalazinone core, delving into its key mechanisms of action, therapeutic applications, and the experimental methodologies crucial for its investigation. We will explore its role in the inhibition of critical enzymes such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

The Phthalazinone Scaffold: A Foundation for Diverse Bioactivity

The phthalazin-1(2H)-one structure is a bicyclic aromatic system containing two adjacent nitrogen atoms. This unique arrangement is relatively rare in natural products, making it a compelling synthetic target for medicinal chemists.[4] The true power of the phthalazinone core lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the identification of phthalazinone derivatives with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antihypertensive, and neuroprotective activities.[1][2][4]

Key Mechanisms of Action: Targeting Critical Cellular Pathways

The therapeutic success of phthalazinone-based drugs can be attributed to their ability to modulate the activity of key enzymes and signaling pathways implicated in disease pathogenesis. Two of the most prominent examples are the inhibition of PARP and VEGFR.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[5][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication. This concept, known as "synthetic lethality," results in selective cancer cell death while sparing normal cells.

The phthalazinone scaffold is a key pharmacophore in several potent PARP inhibitors, most notably Olaparib, the first FDA-approved PARP inhibitor.[2][5][6] The phthalazinone core of Olaparib mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP and preventing its function.[6]

Caption: Mechanism of PARP inhibition by phthalazinone derivatives.

This protocol outlines a common method to assess the inhibitory activity of phthalazinone derivatives against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate for PARP1)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Test compounds (phthalazinone derivatives)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Wash buffer (e.g., PBS with Tween-20)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well streptavidin plate with histones overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound histones.

-

Compound Addition: Add serial dilutions of the test phthalazinone compounds to the wells. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a negative control (vehicle, e.g., DMSO).

-

Enzyme and Substrate Addition: Add a mixture of recombinant PARP1 enzyme and biotinylated NAD+ to all wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARPylation reaction to occur.

-

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

-

Antibody Incubation: Add the anti-PAR antibody-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add the TMB substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to quench the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

VEGFR Inhibition: Targeting Angiogenesis in Cancer

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[7] In cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen for their growth and metastasis.[8][9] Inhibiting VEGFR signaling is therefore a critical strategy in cancer therapy.

Phthalazinone derivatives have been successfully developed as potent VEGFR-2 inhibitors.[8][9][10] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[8]

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.

Diverse Therapeutic Applications of the Phthalazinone Core

Beyond oncology, the versatile phthalazinone scaffold has shown promise in a multitude of therapeutic areas.

Anti-inflammatory Agents

Phthalazinone derivatives have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[11][12] By selectively inhibiting COX-2 over COX-1, these compounds have the potential to offer anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands. Phthalazinone derivatives have emerged as promising candidates due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[13][14] Furthermore, some derivatives exhibit neuroprotective and anti-amyloid aggregation properties, addressing other key aspects of Alzheimer's pathology.[14]

| Therapeutic Area | Target | Examples of Phthalazinone Derivatives | References |

| Oncology | PARP-1 | Olaparib, DLC-1-6 | [5][6][15] |

| VEGFR-2 | Vatalanib, Sorafenib (related structure) | [8][9][10] | |

| Aurora Kinase, EGFR, etc. | Various investigational compounds | [16] | |

| Inflammation | COX-2 | Novel 4-Aryl-2(1H)-phthalazinone derivatives | [11][12][17] |

| Neurodegenerative Diseases | AChE, BChE, MAO-B | 4-aminoalkyl-1(2H)-phthalazinone derivatives | [13][14] |

Future Perspectives and Conclusion

The phthalazinone core continues to be a fertile ground for drug discovery. Current research is focused on the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of dual-target or multi-target inhibitors based on the phthalazinone scaffold holds significant promise for treating complex diseases like cancer and neurodegenerative disorders.[13][15]

References

-

Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019, January 1). PubMed. Retrieved January 9, 2026, from [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021, July 1). J-Stage. Retrieved January 9, 2026, from [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). J-Stage. Retrieved January 9, 2026, from [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (n.d.). OUCI. Retrieved January 9, 2026, from [Link]

-

Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (2020). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. (2023, January 1). Bentham Science Publishers. Retrieved January 9, 2026, from [Link]

-

Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2025, August 5). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (n.d.). OUCI. Retrieved January 9, 2026, from [Link]

-

Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024, July 8). PubMed Central. Retrieved January 9, 2026, from [Link]

-

VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. (n.d.). Retrieved January 9, 2026, from [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents | Request PDF. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 7. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-Bromophthalazin-1(2H)-one as a Synthetic Intermediate

Introduction: The Phthalazinone Scaffold and the Strategic Importance of the 4-Bromo Handle

In the landscape of medicinal chemistry, the phthalazinone core is a privileged scaffold, forming the structural basis of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a robust platform for the spatial presentation of various pharmacophoric elements, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] Within this esteemed class of heterocycles, 4-Bromophthalazin-1(2H)-one has emerged as a pivotal synthetic intermediate, particularly in the development of targeted cancer therapies.

The strategic placement of a bromine atom at the 4-position is the key to this molecule's utility. This halogen acts as a versatile synthetic "handle," enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which have revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures.[3] This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound, with a focus on its practical application in the synthesis of high-value compounds, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis of this compound: Two Validated Approaches

The accessibility of this compound is a critical factor in its widespread use. Two primary synthetic routes have been established, each with its own set of advantages.

Method 1: Direct Bromination of Phthalazin-1(2H)-one

A highly efficient and direct approach involves the selective bromination of the readily available starting material, phthalazin-1(2H)-one.[3] This method leverages the reactivity of the C4 position of the phthalazinone ring system.

-

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The combination of bromine and potassium bromide forms potassium tribromide (KBr₃), which acts as a source of electrophilic bromine. The acetate buffer maintains a suitable pH for the reaction to proceed selectively at the desired position.

Method 2: From Phthalhydrazide using Phosphorus Pentabromide

An alternative synthesis starts from phthalhydrazide, employing a more vigorous brominating agent, phosphorus pentabromide, in a high-boiling solvent like carbon tetrabromide. This method is effective but requires more stringent reaction conditions.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 19064-73-4 | [ChemScene] |

| Molecular Formula | C₈H₅BrN₂O | [ChemScene] |

| Molecular Weight | 225.04 g/mol | [ChemScene] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 268-271 °C |

Spectroscopic Data:

| ¹H NMR (Representative) | ¹³C NMR (Representative) |

| δ (ppm) ~8.3-8.5 (d, 1H, Ar-H) | δ (ppm) ~160 (C=O) |

| δ (ppm) ~7.7-8.0 (m, 3H, Ar-H) | δ (ppm) ~145 (Ar-C) |

| δ (ppm) ~12.5 (br s, 1H, NH) | δ (ppm) ~125-135 (Ar-CH) |

| δ (ppm) ~120 (C-Br) |

Reactivity and Key Transformations: The Power of Palladium Catalysis

The synthetic prowess of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as an excellent leaving group, enabling the facile formation of new bonds.

Buchwald-Hartwig Amination: Accessing Aminophthalazinones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] This reaction is particularly crucial for the synthesis of 4-aminophthalazinone derivatives, which are key components of many bioactive molecules.[7][8]

Figure 1: General workflow for the Buchwald-Hartwig amination of this compound.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired carbon-nitrogen bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9][10] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position of the phthalazinone core.

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a similar catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst adds to the this compound.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. The base is crucial in this step as it activates the organoboron species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further synthetic transformations or as key structural elements in the final target molecule.

Figure 3: General workflow for the Sonogashira coupling of this compound.

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles: